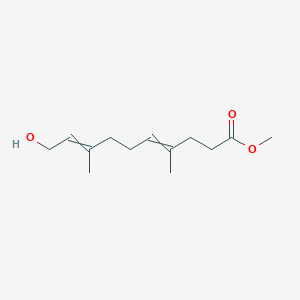![molecular formula C10H12OS B14443436 [(1-Methoxycyclopropyl)sulfanyl]benzene CAS No. 75697-56-2](/img/structure/B14443436.png)
[(1-Methoxycyclopropyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methoxycyclopropyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a (1-methoxycyclopropyl)sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxycyclopropyl)sulfanyl]benzene typically involves the reaction of benzene with (1-methoxycyclopropyl)sulfanyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methoxycyclopropyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
[(1-Methoxycyclopropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which [(1-Methoxycyclopropyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
[(1-Methoxycyclopropyl)sulfanyl]benzene can be compared with other benzene derivatives containing sulfur groups, such as:
Thiophenol: Contains a thiol group instead of a sulfanyl group.
Benzyl sulfide: Features a sulfide linkage between two benzene rings.
Methoxybenzene: Lacks the cyclopropyl and sulfanyl groups, making it less reactive in certain chemical reactions.
The unique combination of a methoxycyclopropyl group and a sulfanyl group in this compound provides distinct chemical properties and reactivity compared to these similar compounds.
Propiedades
Número CAS |
75697-56-2 |
|---|---|
Fórmula molecular |
C10H12OS |
Peso molecular |
180.27 g/mol |
Nombre IUPAC |
(1-methoxycyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C10H12OS/c1-11-10(7-8-10)12-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clave InChI |
BWZXHIVCSLMGNR-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


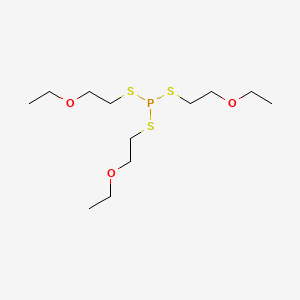
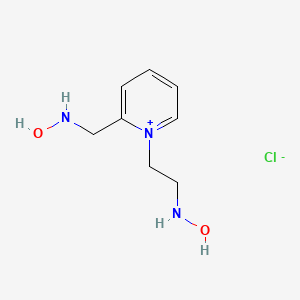

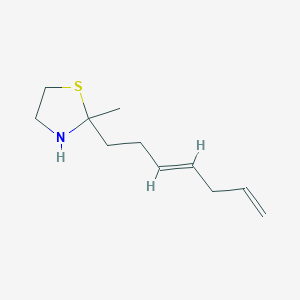
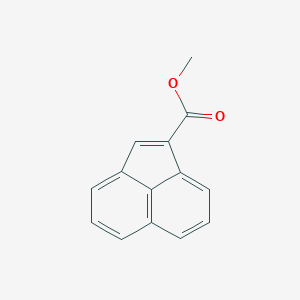
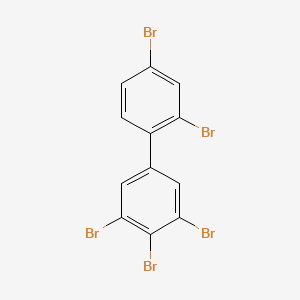
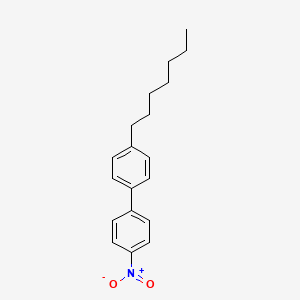

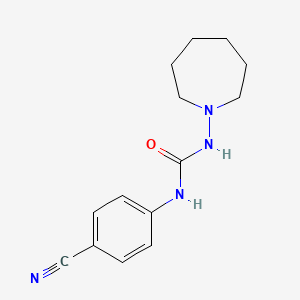
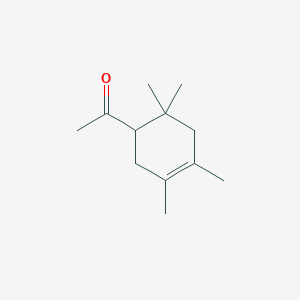

![4,4'-[(Thiophen-2-yl)methylene]bis(N,N-diethylaniline)](/img/structure/B14443420.png)

